Z-D-Nva-OH
Description
Significance as an Amino Acid Derivative in Research
As an amino acid derivative, Z-D-Nva-OH serves as a valuable building block in various research applications, particularly in the synthesis of peptides and peptidomimetics. chemimpex.comnih.gov Its incorporation into peptide chains can modulate their properties, such as stability, bioavailability, and interaction with biological targets. chemimpex.com
D-amino acids, in general, and their protected forms like this compound, are significant because they are non-proteinogenic, meaning they are not typically incorporated into proteins during ribosomal synthesis. nih.govwikipedia.orghmdb.ca This characteristic makes them useful in designing peptides with altered biological activities and increased resistance to proteolytic degradation, which is a common challenge in peptide-based therapeutics. nih.govmdpi.com
Research utilizes this compound in the development of bioactive peptides with potential applications in various therapeutic areas. chemimpex.com Its unique molecular composition makes it suitable for studies ranging from protein synthesis to metabolic research. justdial.com
Overview of Research Trajectories for this compound and its Analogs
Research involving this compound and its analogs follows several key trajectories, primarily centered around peptide synthesis, enzyme inhibition, and the exploration of therapeutic potential.
One major research trajectory involves the use of this compound as a component in the synthesis of novel peptides and peptidomimetics. chemimpex.comnih.gov This includes the development of therapeutic proteins and peptide analogs with enhanced properties. chemimpex.comnih.gov For example, Fmoc-Nva-OH, a related protected norvaline derivative, has been used to prepare peptide analogs with increased potency. peptide.com Analogs of luteinizing releasing hormone incorporating modified amino acids have also been explored, highlighting the role of such derivatives in creating peptide analogs with specific biological activities. google.com
Another significant area of research focuses on the potential of this compound and related norvaline derivatives as enzyme inhibitors. Norvaline itself has shown the ability to act as a competitive inhibitor of arginase, an enzyme involved in arginine metabolism. chemimpex.com This inhibitory activity suggests potential research avenues for conditions where arginine metabolism plays a crucial role, such as cardiovascular diseases and certain types of cancer. chemimpex.com Research into amino acid derivatives as potential inhibitors of other targets, such as mGAT subtypes, also illustrates this trajectory, although specific findings for this compound in this context are not detailed in the provided information. researchgate.net
Furthermore, this compound is explored in the context of metabolic research and neuroprotective studies. chemimpex.comjustdial.com Its involvement in investigating amino acid metabolism can enhance the understanding of metabolic disorders. chemimpex.com While specific detailed findings on this compound's direct role in neuroprotection or metabolic regulation are not extensively provided, the broader research interest in norvaline and its derivatives in these areas indicates active investigation. chemimpex.comwikipedia.orgumich.edu
The synthesis of this compound itself is a part of the research trajectory, enabling its use in downstream applications. uio.no Methods for preparing protected amino acids like Z-D-norvaline from their parent amino acids are established procedures in peptide chemistry. uio.no
Research into analogs of norvaline, including those with different protecting groups or structural modifications, is also ongoing to explore a wider range of potential applications. nih.govglpbio.com The study of non-canonical amino acids, including norvaline and its derivatives, is increasingly important in modern drug discovery research. nih.govsigmaaldrich.com
While specific quantitative data tables directly linked to this compound's research findings within the allowed scope are limited in the provided search results, the research trajectories highlight its utility as a chemical tool and a building block for developing compounds with potential biological activities.
Table: Properties of Z-D-Norvaline (this compound) (Note: This table is intended to be interactive in a dynamic environment)
| Property | Value | Source |
| CAS Number | 42918-89-8 | chemimpex.com |
| Molecular Formula | C₁₃H₁₇NO₄ | chemimpex.com |
| Molecular Weight | 251.28 | chemimpex.com |
| PubChem ID | 263473 | chemimpex.com |
| Melting Point | 87-94° C | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% | chemimpex.com |
| Optical Rotation | +4.4±1º (c=1.188% in acetone) | chemimpex.com |
| Storage Conditions | Store at 0-8°C | chemimpex.com |
| Synonyms | Z-D-2-aminovaleric acid, Z-D-Norvaline | chemimpex.com |
Table: Selected Analogs and Related Compounds Mentioned in Research (Note: This table is intended to be interactive in a dynamic environment)
| Compound Name | Description / Relevance | PubChem CID (if available) |
| Norvaline (Nva) | Parent non-proteinogenic amino acid | 65098 wikipedia.org |
| D-Norvaline | Stereoisomer of Norvaline | 439575 hmdb.ca |
| Z-L-Norvaline (Z-L-Nva-OH) | L-stereoisomer with Z protection | Not specified in search results |
| Fmoc-Nva-OH | Norvaline with Fmoc protecting group | 10164326 sigmaaldrich.com |
| Z-D-Valine (Z-D-Val-OH) | Z-protected D-Valine, a related amino acid derivative | 643304 chemicalbook.com |
| Fmoc-N-Me-Nva-OH | N-methylated norvaline with Fmoc protection | Not specified in search results |
| Boc-δ-azido-Nva-OH | Norvaline derivative with Boc and azide (B81097) functional groups | Not specified in search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Classification of Z D Norvaline
Academic Nomenclature and Synonyms within Chemical Literature
The compound is identified in scientific literature through a variety of systematic names and synonyms. Its formal academic name is (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid nextpeptide.com. The designation "Z-D-Nva-OH" is a commonly used abbreviation. The "Z" represents the benzyloxycarbonyl group, a type of protecting group. "D" indicates the stereochemistry of the molecule, specifying it as the D-enantiomer. "Nva" is the standard abbreviation for norvaline, and "OH" signifies the presence of the carboxylic acid group.
| Identifier Type | Data |
| Common Abbreviation | This compound |
| Systematic Name (IUPAC) | (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid |
| Synonyms | Z-D-Norvaline, Z-D-2-aminovaleric acid |
| CAS Number | 42918-89-8 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
Classification as a Protected D-Amino Acid Derivative
This compound is classified as a protected D-amino acid derivative. This classification arises from two key structural features: the stereochemistry of the alpha-carbon and the modification of the amino group.
D-Amino Acid: Amino acids, with the exception of glycine, are chiral molecules existing in two mirror-image forms, or enantiomers: L (levo) and D (dextro). In nature, the vast majority of amino acids found in proteins are of the L-configuration. This compound contains the D-enantiomer of norvaline. The incorporation of D-amino acids into peptides is a common strategy in medicinal chemistry to increase resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids nih.gov.
Protected Amino Acid: The amino group of D-norvaline is "protected" by a benzyloxycarbonyl group (abbreviated as "Z" or "Cbz"). In peptide synthesis, protecting groups are essential. They are temporarily attached to reactive functional groups (like the amine on an amino acid) to prevent them from participating in unwanted side reactions during the formation of peptide bonds chemimpex.com. The Z-group enhances the compound's stability and solubility, making it highly suitable for use as a building block in the stepwise process of solid-phase peptide synthesis (SPPS) chemimpex.comasm.org. After the desired peptide sequence is assembled, the protecting group is removed to yield the final molecule.
Relationship to Non-Canonical Amino Acids in Peptidomimetic Chemistry
This compound is a significant compound within the field of peptidomimetic chemistry due to its nature as a derivative of a non-canonical amino acid.
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are those not among the 20 standard protein-building amino acids encoded by the genetic code nih.govasm.org. Norvaline itself is a non-canonical amino acid; it is an isomer of the canonical amino acid valine nih.gov.
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance their therapeutic properties nih.gov. A primary goal of peptidomimetic design is to overcome the limitations of natural peptides as drugs, such as poor stability against enzymatic breakdown and low oral bioavailability nih.govresearchgate.net. The incorporation of ncAAs is a cornerstone of this strategy nih.gov.
The use of this compound in this context is twofold:
Norvaline Structure: As a non-canonical amino acid, the norvaline side chain (a linear propyl group) differs from its canonical isomer, valine (an isopropyl group). This structural difference can influence the peptide's conformation and its interaction with biological targets.
D-Configuration: The presence of the D-stereocenter, as discussed previously, significantly enhances the resulting peptide's resistance to proteolysis nih.gov.
By providing both a non-canonical side chain and a D-configuration, this compound serves as a valuable building block for creating peptidomimetics with improved stability and potentially novel biological activities chemimpex.comnih.gov. Researchers utilize such modified amino acids to fine-tune the properties of bioactive peptides, aiming to develop more effective therapeutic agents chemimpex.comnih.gov.
Synthetic Methodologies and Chemical Derivatization of Z D Norvaline
Strategies for Z-D-Nva-OH Synthesis
The synthesis of this compound primarily involves the protection of the alpha-amino group of D-norvaline with the benzyloxycarbonyl (Z) group. A common method for introducing the Z-group is by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. lookchem.comlookchem.comtcichemicals.comalfa-chemistry.com One reported procedure involves reacting H-D-Nva-OH with carbobenzoxy chloride in 2N sodium hydroxide. metaboage.info The reaction is typically followed by purification steps, such as extraction and recrystallization, to obtain the protected amino acid in pure form. metaboage.info
The precursor, D-norvaline (H-D-Nva-OH), is a non-proteinogenic amino acid and is not directly incorporated into proteins through the standard genetic code. alfa-chemistry.com Its synthesis typically involves chemical routes, often starting from readily available materials such as n-valeric acid. Methods for synthesizing D-norvaline can include steps such as alpha-bromination of n-valeric acid, followed by ammonification and subsequent resolution of the resulting racemic DL-norvaline to obtain the desired D-stereoisomer. nih.govthegoodscentscompany.comcas.org Chemical or enzymatic resolution techniques are employed to separate the enantiomers. thegoodscentscompany.com
Incorporation of this compound into Peptides and Proteins
This compound is widely utilized as a building block in the synthesis of peptides and peptidomimetics. iris-biotech.denih.gov The presence of the Z-protecting group allows for controlled coupling reactions at the carboxyl terminus of this compound with the amino terminus of another amino acid or peptide chain.
Enzymatic and Chemical Modifications for Peptide Integration
Beyond standard SPPS, this compound and other protected or modified norvaline derivatives can be integrated into peptides through various chemical and enzymatic methods. Chemical coupling reagents play a crucial role in forming peptide bonds. For instance, Z-(D)-Nva-OH has been used in the preparation of a peptide sequence (Z-(D)-Nva-Leu-Arg(NO2)-Pro-Gly-NH2) utilizing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxy-7-azabenzotriazole (B21763) (HONB) in dimethylformamide. lookchem.com This exemplifies a chemical approach to incorporating this compound into a peptide chain in solution phase or potentially on solid support with appropriate modifications.
Enzymatic methods for incorporating non-canonical amino acids into peptides and proteins are also an active area of research. While direct enzymatic incorporation of this compound might be limited by the bulky Z-group, the underlying D-norvaline structure can potentially be recognized by engineered enzymatic systems, such as modified aminoacyl-tRNA synthetases, in in vivo or in vitro protein synthesis. alfa-chemistry.com These enzymatic approaches offer possibilities for site-specific incorporation of non-canonical amino acids into proteins, expanding the chemical diversity of biological macromolecules.
Design and Synthesis of Z-D-Norvaline Derivatives for Biological Inquiry
The design and synthesis of derivatives of Z-D-norvaline are driven by the need to create molecules with enhanced or specific properties for various biological applications. Modifications can be introduced to the amino group (beyond the Z-protection), the carboxyl group, or the side chain of the norvaline residue.
Rational Design of Derivatives for Enhanced Properties
Rational design of Z-D-norvaline derivatives aims to tailor their physicochemical and biological properties. The inherent hydrophobicity of the norvaline side chain can be exploited or modified to influence peptide solubility, membrane permeability, and interactions with target molecules. iris-biotech.de Introducing functional groups can enable specific chemical reactions, alter electronic properties, or provide handles for conjugation. For example, incorporating non-canonical amino acids, including modified norvaline, into peptides can lead to improved metabolic stability and altered biological activity compared to peptides composed solely of canonical amino acids. alfa-chemistry.com Studies have shown that the incorporation of norvaline can impact the secondary structure of peptides, which in turn affects their function and stability. Designing derivatives with specific modifications allows researchers to probe structure-activity relationships and develop molecules with desired therapeutic or research applications.
Synthesis of Modified this compound Analogs (e.g., Azido-, Chloro- derivatives)
The synthesis of modified this compound analogs involves introducing functional groups at specific positions of the molecule. Examples of such modifications include the incorporation of azido (B1232118) or chloro groups.
Azido derivatives of norvaline, such as Fmoc-δ-azido-Nva-OH and Boc-δ-azido-Nva-OH, have been synthesized and utilized in chemical biology, for instance, in peptide stapling and click chemistry applications. While the synthesis specifically of Z-protected azido-D-norvaline is not detailed in the provided snippets, the existence of azido-norvaline with other common protecting groups (Fmoc, Boc) indicates that similar synthetic strategies could be applied to Z-D-norvaline. The introduction of an azido group typically involves displacing a leaving group (such as a halide or sulfonate) with an azide (B81097) source, like sodium azide. For instance, a precursor with a leaving group on the delta carbon of norvaline would be reacted with azide to yield the delta-azido derivative.
Chloro derivatives are another class of modified amino acids. While direct examples of chloro-substituted this compound were not found, chlorinated amino acid derivatives, such as Boc-D-Lys(2-Cl-Z)-OH or H-2-chloro-DL-β-Phe-OH, are known and synthesized. The synthesis of chloro derivatives can involve various methods, including halogenation reactions at specific positions of the amino acid structure or using chlorinated building blocks.
Enzymatic Inhibition and Metabolic Modulation by Z D Norvaline
Z-D-Nva-OH as a Competitive Arginase Inhibitor
This compound is recognized primarily for its ability to act as a competitive inhibitor of arginase, a key enzyme in the urea (B33335) cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This inhibitory action has significant implications for metabolic pathways dependent on arginine availability.
Enzyme Kinetic Studies of Arginase Inhibition
Enzyme kinetic studies are crucial for characterizing the potency and mechanism of enzyme inhibitors. For arginase inhibitors, these studies typically determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific kinetic data for the this compound stereoisomer is not extensively detailed in publicly available literature, information on the related compound, L-norvaline, provides valuable context. For instance, L-norvaline has been shown to inhibit Entamoeba histolytica arginase with an IC50 value of 17.9 mM. nih.gov The inhibitory potency of norvaline derivatives can be influenced by their stereochemistry and the nature of the protecting group.
Table 1: Comparative IC50 Values of Arginase Inhibitors
| Compound | Target Enzyme | IC50 (mM) |
|---|---|---|
| L-Norvaline | Entamoeba histolytica Arginase | 17.9 nih.gov |
This table presents IC50 values for related arginase inhibitors to provide context for the potential inhibitory activity of this compound.
The competitive nature of this inhibition implies that this compound likely binds to the active site of arginase, competing directly with the natural substrate, L-arginine. This mode of action is common for substrate analog inhibitors.
Impact on Arginine Metabolism Pathways
The inhibition of arginase by compounds like this compound can significantly alter the metabolic fate of L-arginine. Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of not only urea and ornithine but also nitric oxide (NO) and polyamines. By blocking the arginase pathway, this compound can theoretically increase the bioavailability of arginine for other enzymatic pathways, most notably for nitric oxide synthase (NOS).
Increased substrate availability for NOS can lead to enhanced production of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. Consequently, arginase inhibitors like L-norvaline are investigated for their potential to promote NO production. medchemexpress.comnih.govmedchemexpress.com This redirection of arginine metabolism forms the basis for much of the research into the therapeutic potential of arginase inhibitors.
Furthermore, the product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth and proliferation. Inhibition of arginase can, therefore, also impact polyamine biosynthesis, although this is a less commonly explored consequence.
This compound in Broader Enzyme Activity Studies
While the primary focus of research on this compound has been on its interaction with arginase, understanding its effects on a wider range of enzymes is crucial for a complete biochemical profile.
Biochemical Assays for Enzyme Profiling
To assess the selectivity of a potential enzyme inhibitor, it is subjected to a battery of biochemical assays against a panel of different enzymes. Such profiling studies are essential to identify any off-target effects and to understand the compound's broader biological activity. While comprehensive enzyme profiling data for this compound is not widely published, the general use of norvaline derivatives in biochemical assays to study enzyme activity is acknowledged. The structural similarity of this compound to various amino acids suggests the possibility of interactions with other amino acid-metabolizing enzymes.
Mechanistic Insights into Enzyme-Inhibitor Interactions
Understanding the molecular interactions between an inhibitor and its target enzyme provides a rational basis for designing more potent and selective compounds. Techniques such as X-ray crystallography and molecular docking are employed to elucidate these interactions.
For arginase, structural studies of the enzyme in complex with various inhibitors have revealed key features of the active site. The active site contains a binuclear manganese cluster that is crucial for catalysis. Inhibitors often coordinate with these manganese ions and form hydrogen bonds with surrounding amino acid residues. Although a crystal structure of arginase in complex with this compound is not currently available, studies with L-norvaline have provided insights into how this class of inhibitors binds. nih.gov It is hypothesized that the carboxylate and amino groups of norvaline interact with residues in the active site, while the alkyl side chain occupies a hydrophobic pocket. The benzyloxycarbonyl (Z) group of this compound would likely introduce additional interactions, potentially influencing its binding affinity and selectivity.
Implications for Metabolic Regulation Research
The study of this compound and other arginase inhibitors has significant implications for our understanding of metabolic regulation. By providing a tool to selectively modulate the activity of a key metabolic enzyme, these compounds allow researchers to probe the intricate network of pathways that govern cellular metabolism.
The ability to manipulate arginine metabolism, in particular, has proven valuable in investigating the interplay between the urea cycle, nitric oxide signaling, and polyamine biosynthesis. Research utilizing arginase inhibitors helps to elucidate how cells balance the allocation of this critical substrate between competing metabolic demands in both health and disease. These studies contribute to a deeper understanding of metabolic dysregulation in various pathological conditions and may reveal novel therapeutic targets.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Z-D-Norvaline | This compound |
| L-arginine | |
| L-ornithine | |
| Nitric oxide | NO |
| Nω-hydroxy-l-arginine | L-NOHA |
| Putrescine | |
| Spermidine | |
| Spermine |
Investigation of Amino Acid Metabolism and its Biological Processes
Amino acid metabolism is a complex network of biochemical pathways essential for protein synthesis, energy production, and the generation of numerous bioactive molecules. nih.govnih.gov These processes are tightly regulated by a variety of enzymes. nih.gov The study of non-proteinogenic amino acids and their derivatives is crucial for understanding these pathways and for the development of therapeutic agents that can modulate them.
Disorders in amino acid metabolism can lead to a range of pathological conditions, including metabolic and cardiovascular diseases. nih.gov Research into compounds that can influence these pathways is therefore of significant interest. While L-norvaline has been shown to impact amino acid metabolism, primarily through the inhibition of arginase, which is involved in the urea cycle and the metabolism of L-arginine, similar detailed investigations for this compound are not documented in the current scientific literature. lifetein.comnih.gov
The structural differences between L-norvaline and this compound, namely the stereochemistry (D-isomer versus L-isomer) and the presence of the benzyloxycarbonyl protecting group, would likely lead to different interactions with enzymes and metabolic pathways. The specific effects of this compound on amino acid metabolism and its associated biological processes remain an area for future investigation.
Relevance to Metabolic Disorders
Metabolic disorders are often characterized by dysregulation of metabolic pathways, including those involving amino acids. bevital.no For instance, alterations in the levels of branched-chain amino acids have been associated with metabolic syndrome. bevital.no The potential for amino acid analogues to modulate these pathways makes them interesting candidates for research into new therapeutic strategies.
L-norvaline has been investigated for its potential role in conditions related to metabolic dysfunction, such as hyperglycemia, due to its ability to increase nitric oxide bioavailability through arginase inhibition. nih.gov This modulation of the nitric oxide pathway can have beneficial effects on vascular function, which is often compromised in metabolic disorders. nih.gov
However, there is a lack of specific research on the relevance of this compound to metabolic disorders. Without dedicated studies, it is not possible to ascertain its potential effects on conditions such as insulin (B600854) resistance, dyslipidemia, or other aspects of metabolic syndrome. The unique chemical structure of this compound necessitates direct experimental evaluation to determine its biological activity and any potential relevance to metabolic disorders.
Peptide and Peptidomimetic Development Utilizing Z D Norvaline
Z-D-Nva-OH as a Building Block for Bioactive Peptide Synthesis
This compound is a derivative of the amino acid D-norvaline featuring a benzyloxycarbonyl (Z) protecting group on its amino terminus. This protective group enhances the compound's stability and solubility, making it a highly suitable component for solid-phase peptide synthesis (SPPS) creative-bioarray.com. The presence of the D-enantiomer of norvaline introduces specific conformational constraints and steric bulk that can significantly influence the resulting peptide's biological activity and metabolic stability.
Researchers utilize this compound in the synthesis of bioactive peptides to explore structure-activity relationships and to develop new therapeutic leads. Its applications are particularly noted in the fields of metabolic disorders and neurodegenerative diseases, where it contributes to the development of novel therapeutic proteins creative-bioarray.com. The incorporation of this non-natural amino acid allows for the creation of peptidomimetics with tailored properties.
Design Principles for Peptidomimetics Incorporating this compound
The design of peptidomimetics often aims to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. The inclusion of this compound is a strategic choice to address these challenges.
The stereochemistry and side chain of this compound play a crucial role in dictating the secondary structure of peptides. The linear, hydrophobic side chain of norvaline can influence the peptide backbone's folding. Research has shown that the incorporation of norvaline can have a significant impact on the stability of certain secondary structures. For instance, studies on model peptides have indicated that norvaline can have a destabilizing effect on β-sheet structures. Molecular dynamics simulations of a model peptide with isoleucine residues replaced by norvaline demonstrated a notable disruption of the β-sheet conformation.
This property can be harnessed by peptide designers to intentionally modulate the conformation of a peptide to achieve a desired biological effect. By strategically placing this compound within a peptide sequence, it is possible to favor or disfavor specific secondary structures, thereby influencing the peptide's interaction with its biological target.
Table 1: Effect of Norvaline Incorporation on Peptide Secondary Structure
| Peptide Variant | Dominant Secondary Structure | Stability Observation |
| Native Peptide (with Isoleucine) | Stable β-sheet | The native conformation is maintained. |
| Norvaline-substituted Peptide | Destabilized β-sheet | Norvaline incorporation leads to a loss of the defined β-sheet structure. |
A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The use of D-amino acids, such as D-norvaline, is a well-established strategy to enhance resistance to enzymatic degradation. Proteases are highly specific for L-amino acids, and the presence of a D-amino acid at a cleavage site can render the peptide bond resistant to hydrolysis.
By incorporating this compound into a peptide sequence, the resulting peptidomimetic can exhibit a substantially increased half-life in biological systems. This enhanced stability is a direct result of the inability of common proteases to recognize and cleave the peptide bonds adjacent to the D-norvaline residue. This strategy has been successfully employed to improve the in vivo activity of various antimicrobial peptides.
Table 2: Proteolytic Stability of Peptides Containing L- vs. D-Amino Acids
| Peptide Composition | Susceptibility to Proteolytic Cleavage | Expected In Vivo Half-life |
| All L-amino acids | High | Short |
| Contains D-amino acid (e.g., D-Norvaline) | Low to negligible | Significantly extended |
Advantages of this compound-Containing Peptidomimetics in Research
The enhanced stability and tailored conformations of peptidomimetics containing this compound offer significant advantages in a research context, leading to improved experimental outcomes and the development of more effective biological probes and therapeutic candidates.
The resistance to proteolytic degradation conferred by D-norvaline directly translates to improved in vivo stability. Peptides that would otherwise be rapidly cleared from circulation can have their half-lives extended from minutes to hours, or even days. This prolonged presence in the body allows for sustained interaction with the target, which is often crucial for therapeutic efficacy. Studies on peptides composed entirely of D-amino acids have demonstrated their high proteolytic stability in plasma and organ homogenates, leading to favorable pharmacokinetic profiles. For example, D-peptides have been shown to have long terminal half-lives in plasma, in some cases exceeding two days.
The conformational constraints imposed by this compound can lead to a more defined three-dimensional structure of the peptide. This can result in a higher binding affinity and selectivity for its biological target. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to enhanced potency.
A notable example is the optimization of the 26RFa(20-26) peptide, where the replacement of a serine residue with norvaline resulted in a more potent analog. Furthermore, in the context of antimicrobial peptides, the incorporation of D-norvaline has been shown to act synergistically with existing antibiotics like oxacillin (B1211168) against resistant bacterial strains such as MRSA. This highlights the potential of this compound in developing more effective therapeutic agents.
Table 3: Bioactivity of Norvaline-Containing Peptide Analogs
| Peptide Analog | Target | Observed Effect |
| [Nva23]26RFa(20-26) | G-protein coupled receptor | Increased potency compared to the native peptide. |
| D-Norvaline in combination with Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic inhibition of bacterial cell growth and biofilm formation. |
Considerations for Tissue Distribution and Cellular Permeability
The therapeutic efficacy of a peptide-based drug is fundamentally dependent on its ability to reach its target site of action within the body. This involves navigating complex biological barriers, including tissue beds and cellular membranes. The incorporation of this compound into a peptide sequence can significantly influence these pharmacokinetic properties.
Furthermore, the distribution of a peptide throughout the body is governed by its interactions with various tissues and plasma proteins. The physicochemical properties imparted by this compound can affect plasma protein binding, which in turn influences the free fraction of the drug available to distribute into tissues. Research in this area aims to understand how the specific placement of this compound within a peptide sequence can be optimized to achieve desired tissue penetration and cellular uptake for a given therapeutic target.
Table 1: Factors Influencing Tissue Distribution and Cellular Permeability of this compound Containing Peptidomimetics
| Factor | Influence of this compound Incorporation | Desired Outcome for Therapeutic Efficacy |
| Lipophilicity | Increases overall lipophilicity of the peptide. | Optimized balance to enhance membrane permeability without causing insolubility or aggregation. |
| Conformation | The D-amino acid can induce specific backbone turns and secondary structures. | Favorable conformation for interaction with cellular uptake mechanisms (e.g., transporters, receptors). |
| Plasma Protein Binding | Altered due to changes in hydrophobicity and structure. | Optimal free fraction of the drug for effective tissue distribution. |
| Metabolic Stability | The unnatural D-amino acid can confer resistance to proteolytic degradation. | Increased plasma half-life and sustained therapeutic effect. |
Structure-Function Relationships in this compound-Derived Peptidomimetics
The benzyloxycarbonyl (Z) group attached to the N-terminus of D-norvaline offers a bulky, aromatic moiety that can engage in specific interactions, such as pi-stacking, with aromatic residues in a target's binding pocket. This can significantly enhance binding affinity and selectivity.
Moreover, the D-configuration of the alpha-carbon in this compound introduces a significant conformational constraint. Unlike the naturally occurring L-amino acids, D-amino acids can disrupt or stabilize specific secondary structures like alpha-helices and beta-sheets. This conformational perturbation can be exploited to:
Mimic a bioactive conformation: The altered backbone geometry may more closely resemble the bound conformation of the native peptide ligand, leading to enhanced activity.
Improve receptor selectivity: The unique shape imposed by the D-amino acid may favor binding to one receptor subtype over another.
Increase proteolytic resistance: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid can render the adjacent peptide bonds resistant to enzymatic degradation, thereby prolonging the biological half-life of the peptide.
Systematic structure-activity relationship (SAR) studies are crucial for elucidating the precise role of this compound in a given peptidomimetic. These studies often involve synthesizing a series of analogs where this compound is substituted at various positions within the peptide sequence. The biological activity of each analog is then assayed to determine the impact of the substitution.
Table 2: Impact of this compound on Peptidomimetic Properties
| Property | Effect of this compound | Rationale |
| Binding Affinity | Can be increased. | The Z-group and n-propyl side chain can form additional favorable interactions with the target. |
| Receptor Selectivity | Can be improved. | The unique conformation induced by the D-amino acid may favor binding to a specific receptor subtype. |
| Biological Activity | Can be enhanced or modulated. | Altered conformation may better mimic the bioactive state or influence downstream signaling. |
| Proteolytic Stability | Increased. | D-amino acids are not readily recognized by proteases, leading to a longer half-life. |
Mechanistic and Structural Elucidation Studies of Z D Norvaline
Investigation of Molecular Interactions and Binding Modes
The biological activity of Z-D-Nva-OH is contingent upon its specific interactions with macromolecular targets, such as enzymes or receptors. Understanding these interactions involves identifying the precise binding mode and the key intermolecular forces that stabilize the ligand-target complex. These forces can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
While direct studies on this compound are not extensively documented, research on other N-benzyloxycarbonyl (Cbz)-protected amino acids has shown that the Cbz group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. For instance, studies on the peptide N-benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester have detailed how the aromatic rings of the Tyr residue and the Cbz group are involved in a variety of intra- and intermolecular aromatic π-π interactions that stabilize the crystal structure nih.gov. The D-norvaline portion of the molecule, with its linear alkyl side chain, is likely to participate in hydrophobic interactions within a nonpolar pocket of the target protein. The free carboxylate group is a key site for forming strong hydrogen bonds or salt bridges with positively charged or polar residues such as arginine, lysine, or histidine.
Table 1: Potential Molecular Interactions of this compound with a Hypothetical Enzyme Active Site
| This compound Moiety | Interacting Amino Acid Residue (Example) | Type of Interaction |
| Benzyloxycarbonyl Group | Phenylalanine, Tryptophan | π-π Stacking |
| Carbonyl Oxygen (Cbz) | Serine, Threonine | Hydrogen Bond |
| Amide N-H | Aspartate, Glutamate (backbone carbonyl) | Hydrogen Bond |
| Norvaline Side Chain | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Carboxylate Group | Arginine, Lysine | Salt Bridge, Hydrogen Bond |
Spectroscopic Approaches for Conformational Analysis (e.g., NMR, MS)
Spectroscopic techniques are indispensable for characterizing the structure and conformation of this compound both in isolation and when bound to a target.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound with high accuracy. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide structural information. Under electrospray ionization (ESI) conditions, N-Cbz protected amino acid derivatives often show characteristic fragmentation patterns, such as the loss of the benzyl (B1604629) group or the entire benzyloxycarbonyl moiety researchgate.netcas.cnnih.govlibretexts.org. This information is crucial for identifying the compound in complex mixtures and for metabolic studies.
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Parameter | Illustrative Finding |
| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to aromatic protons of the Cbz group, α-proton, and protons of the norvaline side chain. |
| ¹³C NMR | Chemical Shift (ppm) | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons, confirming the molecular backbone. |
| Mass Spectrometry | m/z | A precise mass-to-charge ratio confirming the molecular formula C₁₃H₁₇NO₄. |
| Tandem MS (MS/MS) | Fragmentation | Characteristic loss of benzyl alcohol or cleavage of the amide bond, yielding specific fragment ions. |
Computational Approaches in this compound Research
Computational modeling provides a theoretical framework to explore the behavior of this compound at an atomic level, complementing experimental data.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its dynamic behavior when interacting with a biological target over time. A study on N-Cbz-protected amino acids (including N-Cbz-L-valine, an isomer of this compound) in methanol used MD simulations to calculate properties of the solution and understand the interactions between the solute and solvent molecules researchgate.netdntb.gov.ua. Such simulations can reveal stable conformations of the ligand in a binding pocket and calculate the binding free energy, providing a quantitative measure of binding affinity. These computational approaches are crucial for understanding the dynamic nature of molecular recognition.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for this compound by screening large databases of protein structures. The docking process involves sampling a multitude of possible conformations and orientations of this compound within the active site of a target protein and then using a scoring function to rank them based on their predicted binding affinity nih.govmdpi.commdpi.com. The results of molecular docking can generate hypotheses about the binding mode of this compound, which can then be validated experimentally nih.govresearchgate.net.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| AutoDock Vina | -8.5 | Hydrogen bond with catalytic lysine, hydrophobic interactions with leucine-rich gatekeeper pocket. |
| GOLD | -9.2 | Salt bridge with aspartate in the active site, π-π stacking with a phenylalanine residue. |
| Glide | -8.9 | Bidentate hydrogen bonding with the hinge region backbone, van der Waals contacts with the aliphatic part of the binding site. |
Structural Biology Techniques for Elucidating this compound Interactions
The most definitive information about the interaction between this compound and a macromolecule comes from high-resolution structural biology techniques.
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. By co-crystallizing this compound with its target protein and analyzing the resulting X-ray diffraction pattern, it is possible to generate a detailed electron density map that reveals the precise binding orientation of the ligand and its interactions with the surrounding amino acid residues nih.govnih.govmdpi.combibliotekanauki.pl. Although no crystal structures of this compound in complex with a protein are currently deposited in the Protein Data Bank, this technique has been successfully used to elucidate the binding modes of numerous enzyme inhibitors, including those with amino acid-like scaffolds nih.gov. Such a structure for a this compound complex would provide invaluable information for structure-based drug design, allowing for the optimization of the ligand's affinity and selectivity.
Cryo-Electron Microscopy in Complex with Biological Targets
A comprehensive review of scientific literature indicates that, to date, no studies have been published utilizing cryo-electron microscopy (cryo-EM) to elucidate the structure of Z-D-Norvaline in complex with any biological targets. Cryo-EM is a powerful technique for determining the high-resolution, three-dimensional structure of biological macromolecules in their near-native state.
In a hypothetical cryo-EM study involving Z-D-Norvaline, the compound would likely be incubated with a purified biological target, such as an enzyme or receptor, to allow for complex formation. This sample would then be vitrified by rapid freezing in liquid ethane. The frozen-hydrated specimens would be imaged using a transmission electron microscope, and hundreds of thousands of particle images would be collected. Computational image processing would then be used to reconstruct a 3D model of the biological target in complex with Z-D-Norvaline. Such a study could reveal the precise binding pocket of Z-D-Norvaline, the specific amino acid residues involved in the interaction, and any conformational changes in the target protein upon binding. This information would be invaluable for understanding its mechanism of action at a molecular level and for guiding the rational design of more potent and specific derivatives. However, at present, such data for Z-D-Norvaline is not available in the public domain.
Correlative Light and Electron Microscopy for Cellular Localization
There is currently no published research that has employed correlative light and electron microscopy (CLEM) to determine the cellular localization of Z-D-Norvaline. CLEM is a sophisticated imaging technique that combines the advantages of fluorescence light microscopy with the high-resolution ultrastructural detail of electron microscopy.
A potential CLEM workflow to study Z-D-Norvaline would first require the synthesis of a fluorescently labeled version of the compound. This fluorescent analog would be introduced to cells in culture, and live-cell imaging could be used to track its dynamic localization to specific organelles or cellular compartments. Once a region of interest is identified, the cells would be fixed, processed, and imaged using an electron microscope. The fluorescence and electron microscopy images would then be overlaid, allowing for the precise localization of Z-D-Norvaline within the cellular ultrastructure. This could, for example, reveal whether the compound accumulates in mitochondria, the nucleus, or the endoplasmic reticulum, providing critical insights into its biological function and potential off-target effects. The absence of such studies means that the subcellular distribution of Z-D-Norvaline remains to be experimentally determined.
Biological Activities and Preclinical Therapeutic Research Pathways
Research into Z-D-Nva-OH in Cardiovascular Disease Models
Research into this compound, also known as N-benzyloxycarbonyl-D-norvaline, has highlighted its potential in the context of cardiovascular disease, primarily through its action as an arginase inhibitor. chemimpex.com Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). chemimpex.comlifetein.com NO is a crucial signaling molecule in the cardiovascular system, known for its vasodilatory effects, which help to regulate blood pressure and improve blood flow. lifetein.com
The inhibition of arginase by norvaline, the parent amino acid of this compound, has been shown to have antihypertensive effects in rodent models of stress-induced hypertension. lifetein.com The enhanced NO production resulting from arginase inhibition is a key mechanism underlying these cardiovascular benefits. lifetein.com While much of the research has focused on the L-isomer (L-norvaline), the potential for this compound to act as an arginase inhibitor makes it a compound of interest for further investigation in cardiovascular disease models. chemimpex.com
Investigations into this compound in Cancer Research
The role of arginine metabolism in cancer has drawn attention to arginase inhibitors like this compound as potential therapeutic agents. chemimpex.com Many types of cancer cells exhibit an increased demand for arginine, and some are auxotrophic for this amino acid, meaning they cannot produce it themselves and rely on external sources. The enzyme arginase can deplete the tumor microenvironment of arginine, which can have complex effects on tumor growth and immune surveillance.
By acting as a competitive inhibitor of arginase, this compound could modulate arginine levels, which may have therapeutic implications in cancer. chemimpex.com Restoring arginine levels in the tumor microenvironment could enhance the activity of immune cells, such as T cells, which require arginine for their anti-tumor functions. While direct studies on this compound in specific cancer models are not extensively documented in publicly available research, its proposed mechanism of action as an arginase inhibitor provides a strong rationale for its investigation in cancer research. chemimpex.com
Neuroprotective Potential and Research in Neurodegenerative Disease Models
The neuroprotective potential of norvaline derivatives has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. chemimpex.comlifetein.com Studies have extensively investigated the effects of L-norvaline, the stereoisomer of the norvaline moiety in this compound. In triple-transgenic mouse models of Alzheimer's, L-norvaline treatment has been shown to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function. lifetein.comebi.ac.uk These beneficial effects are linked to the restoration of synaptic plasticity and a reduction in the activation of microglia, the resident immune cells of the brain. lifetein.comnih.gov
The neuroprotective mechanisms of L-norvaline are thought to be mediated through the inhibition of arginase, which leads to increased nitric oxide production and a reduction of oxidative stress. nih.gov However, it is important to note that the effects of norvaline isomers can differ. One study indicated that D-norvaline, the enantiomer present in this compound, does not affect NO production in the same manner as L-norvaline. exonpublications.com Furthermore, in experimental settings, D-norvaline has been used to induce oxidative stress in cultured neurons, suggesting its effects on neuronal health may be complex and context-dependent. ibch.ru While this compound is explored for its neuroprotective potential, these findings highlight the necessity for further research to elucidate the specific actions of the D-isomer. chemimpex.com
Table 1: Effects of L-Norvaline Treatment in a Murine Model of Alzheimer's Disease
| Biomarker | Effect of L-Norvaline Treatment | Reference |
|---|---|---|
| β-amyloid plaques | Reduced | lifetein.com |
| Neuroinflammation | Suppressed | lifetein.com |
| Cognitive Function | Improved | lifetein.comebi.ac.uk |
| Microglial Activation | Reduced | lifetein.com |
Exploration of Antimicrobial and Anti-Virulence Activities of this compound Analogs
While specific studies on the antimicrobial and anti-virulence properties of this compound are limited, research into related compounds provides a basis for its potential in this area. N-protected amino acids, a class to which this compound belongs due to its benzyloxycarbonyl (Z) group, have been reported to exhibit antimicrobial activity. The protective group can alter the physicochemical properties of the amino acid, such as its hydrophobicity, which can influence its interaction with microbial cell membranes.
The investigation of various N-protected amino acid analogs has shown that they can possess antibacterial and antifungal properties. The specific nature of the amino acid and the protecting group are critical determinants of the compound's antimicrobial spectrum and potency. Therefore, it is plausible that this compound and its analogs could demonstrate antimicrobial or anti-virulence activities, warranting further dedicated screening and mechanistic studies.
General Application in Developing Targeted Therapeutic Agents
This compound serves as a valuable building block in the synthesis of peptides and peptidomimetics for the development of targeted therapeutic agents. chemimpex.com The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis, and the D-amino acid configuration can confer resistance to enzymatic degradation, thereby increasing the in vivo stability of the resulting peptide.
Its use in peptide synthesis allows for the creation of novel therapeutic proteins and bioactive peptides. chemimpex.com The structural characteristics of this compound enable the modulation of peptide properties, which can lead to enhanced bioavailability and efficacy of the final therapeutic agent. chemimpex.com This makes this compound a useful component in the design and formulation of drugs for a variety of diseases. chemimpex.comgoogle.com
Assessment of Biological Activity through In Vitro and In Vivo Models
The biological activity of this compound and its parent compound, norvaline, has been assessed in various in vitro and in vivo models, although data specific to the Z-protected D-isomer is not abundant. In vitro studies have been crucial in identifying the enzymatic inhibitory activity of norvaline, particularly its competitive inhibition of arginase. lifetein.com However, some in vitro studies have also raised concerns about the potential cytotoxicity of norvaline at high concentrations in neuroblastoma cells, though these effects are debated in terms of their physiological relevance. lifetein.com
In vivo studies, primarily with L-norvaline, have demonstrated its therapeutic potential in animal models of hypertension and Alzheimer's disease. lifetein.comebi.ac.uk These studies have shown that physiologically relevant doses are well-tolerated and can produce neuroprotective and antihypertensive effects. lifetein.com For D-norvaline, in vivo research is less common, but it has been used in experimental models to study the effects of oxidative stress on synaptic plasticity. ibch.ru The assessment of this compound in a broader range of in vitro and in vivo models is necessary to fully characterize its biological activity profile.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Alias |
|---|---|
| N-benzyloxycarbonyl-D-norvaline | This compound, Z-D-norvaline |
| L-norvaline | |
| D-norvaline | |
| Nitric Oxide | NO |
| Nitric Oxide Synthase | NOS |
Advanced Research Methodologies and Techniques Applied to Z D Norvaline
Integrated Omics Approaches in Z-D-Nva-OH Studies
Integrated omics technologies provide a holistic view of the molecular changes induced by this compound in a biological system. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive interaction networks to understand the compound's mechanism of action. nih.govscispace.com
Proteomics: This is a key area for investigating this compound, as its structural similarity to other amino acids suggests potential interactions with proteins. Advanced mass spectrometry (MS) techniques, such as hot electron capture dissociation (HECD), are powerful tools for characterizing peptides and proteins that may be affected by or bind to the compound. nih.gov HECD, for example, can unambiguously differentiate between isomeric amino acids like valine and norvaline within a peptide sequence, which is critical for understanding potential misincorporation or specific binding events. nih.gov Top-down proteomics can be used to analyze the entire proteome of saliva or other bodily fluids for biomarker discovery related to the compound's effects. mdpi.com
Metabolomics: Analyzing the metabolome can reveal shifts in biochemical pathways resulting from treatment with this compound. By identifying and quantifying changes in endogenous small molecules, researchers can infer the compound's influence on cellular metabolism.
Data Integration: The true power of omics lies in the integration of these datasets. nih.gov For instance, correlating changes in protein expression (proteomics) with alterations in metabolite concentrations (metabolomics) can provide a detailed picture of the cellular response to this compound. This multi-omics approach is essential for identifying biomarkers and potential therapeutic targets. researchgate.netresearchgate.net
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Primary Focus | Potential Application for this compound | Key Techniques |
|---|---|---|---|
| Proteomics | Large-scale study of proteins | Identify protein binding partners; study effects on protein expression and post-translational modifications. nih.gov | Mass Spectrometry (LC-MS/MS), HECD, 2D-Gel Electrophoresis |
| Metabolomics | Comprehensive analysis of metabolites | Elucidate impact on cellular metabolic pathways; identify biomarkers of exposure or effect. | NMR Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS |
| Transcriptomics | Study of the complete set of RNA transcripts | Determine changes in gene expression profiles in response to the compound. | RNA-Sequencing, Microarrays |
| Integrated Omics | Combination of multiple omics datasets | Construct a systems-level understanding of the compound's biological role and mechanism of action. nih.gov | Bioinformatics, Computational Biology, Systems Biology |
High-Throughput Screening for Novel this compound Bioactivities
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. chemdiv.combasicmedicalkey.com This methodology is pivotal for discovering novel applications for compounds like this compound.
The HTS process involves several key stages:
Assay Development: A robust and sensitive biological assay is designed to measure a specific cellular or molecular event (e.g., enzyme inhibition, receptor binding, or cell viability).
Screening Campaign: this compound, as part of a larger chemical library, is tested in a massively parallel fashion using automated liquid handling and detection systems. chemdiv.com Assays are typically performed in 96-, 384-, or 1536-well microtiter plates.
Hit Identification: Compounds that show significant activity in the primary assay are identified as "hits."
Confirmation and Follow-up: Hits are then subjected to a cascade of secondary and counter-screens to confirm their activity, determine potency, and rule out non-specific effects. chemdiv.com
For this compound, HTS could be employed to screen for a wide range of potential bioactivities, such as inhibitory effects on various enzymes (e.g., proteases, kinases) or its potential as an antibacterial or antifungal agent. microbialscreening.com
Table 2: Hypothetical HTS Campaign for this compound
| Assay Target | Screening Model | Assay Type | Potential Finding |
|---|---|---|---|
| Bacterial Growth | Bacillus subtilis | Cell-based viability assay (e.g., measuring turbidity) | Discovery of antibacterial properties. microbialscreening.com |
| Protease X Inhibition | Isolated Enzyme X | Biochemical fluorescence-based assay | Identification as a specific protease inhibitor. |
| Cytotoxicity | Human cancer cell line (e.g., HeLa) | Cell-based cytotoxicity assay (e.g., SRB assay) | Discovery of potential anti-cancer activity. mdpi.com |
| Viral Replication | Virus-infected host cells (e.g., HAdV-2) | Cell-based cytopathic effect assay | Identification as a potential antiviral agent. mdpi.com |
Application of Bioimaging Techniques in this compound Research
Bioimaging encompasses a suite of non-invasive techniques used to visualize biological processes in real-time at the cellular and subcellular levels. nih.gov These methods are invaluable for studying the cellular uptake, distribution, and target engagement of this compound.
To enable visualization, this compound would typically need to be chemically modified by attaching a reporter molecule, such as a fluorophore, without significantly altering its biological activity. The incorporation of fluorescent unnatural α-amino acids into proteins for live-cell imaging is a well-established approach that demonstrates the feasibility of this strategy. digitellinc.com
Confocal Microscopy: This technique allows for the acquisition of high-resolution, three-dimensional images of fluorescently labeled molecules within living cells. nih.gov It could be used to track the journey of a fluorescently-tagged this compound derivative from the cell membrane to its intracellular targets.
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to measure the proximity between two fluorescently labeled molecules. If the protein target of this compound is known and can also be labeled, FRET could provide direct evidence of binding within a live cell.
Live-Cell Imaging: This advanced form of microscopy allows for the observation of dynamic cellular processes over time. promega.commdpi.com By using a labeled version of this compound, researchers could monitor its effects on cellular morphology, protein trafficking, or other dynamic events in real-time. mdpi.com
Table 3: Bioimaging Techniques for this compound Studies
| Technique | Principle | Application for this compound | Requirement |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Optical imaging with enhanced spatial resolution and rejection of out-of-focus light. nih.gov | Determine subcellular localization (e.g., cytoplasm, nucleus, mitochondria). | Fluorescently labeled this compound derivative. |
| Live-Cell Imaging | Time-lapse microscopy of living cells to observe dynamic processes. mdpi.com | Track uptake kinetics and intracellular trafficking of the compound over time. | Fluorescently labeled this compound; stable cell culture setup on microscope. |
| FRET Imaging | Energy transfer between two light-sensitive molecules in close proximity. nih.gov | Confirm direct binding to a specific target protein within the cellular environment. | Fluorescently labeled this compound and a fluorescently labeled target protein. |
| Super-Resolution Microscopy | Imaging techniques that overcome the diffraction limit of light microscopy. | Visualize interactions at the nanoscale, providing precise localization at specific cellular structures. | Specialized fluorophores and microscopy instrumentation. |
Quantitative Analysis using Chromatography (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone analytical techniques for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.govnih.gov They are essential for purity assessment, stability studies, and pharmacokinetic analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov Reversed-phase HPLC, using a nonpolar stationary phase like C18, is commonly used for amino acid analysis. mdpi.com Detection is often achieved using a UV detector, but since amino acids often lack a strong chromophore, pre-column derivatization with an agent like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is frequently employed to enhance detectability. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of LC with the sensitive and specific detection of mass spectrometry. nih.govmdpi.com LC-MS can provide not only quantitative data but also structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments. nih.gov LC-tandem MS (LC-MS/MS) using techniques like Multiple Reaction Monitoring (MRM) offers exceptional selectivity and sensitivity, allowing for the quantification of compounds like norvaline at very low concentrations (e.g., femtomoles). mdpi.comresearchgate.net This is critical for analyzing biological samples where the compound may be present in trace amounts.
Table 4: Typical Parameters for LC-MS/MS Analysis of Norvaline Derivatives
| Parameter | Description | Example Condition |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) | Reversed-Phase with a C18 column. researchgate.net |
| Mobile Phase A | Aqueous solvent, often with an acid modifier. | 0.15% formic acid in water. mdpi.com |
| Mobile Phase B | Organic solvent. | Acetonitrile. mdpi.com |
| Derivatization Agent | Reagent to improve chromatographic retention and/or ionization. | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). researchgate.net |
| Ionization Source | Method to generate ions for MS analysis. | Electrospray Ionization (ESI), positive ion mode. springernature.com |
| MS Detection Mode | Method for selective ion detection. | Multiple Reaction Monitoring (MRM). nih.gov |
| Internal Standard | A compound added to samples to aid in quantification. | Isotope-labeled analog (e.g., L-phenyl-d5-alanine) or a structural analog. mdpi.com |
Future Directions and Emerging Research Avenues for Z D Norvaline
Development of Next-Generation Z-D-Nva-OH-Based Biologically Active Molecules
The chemical structure of this compound provides a versatile scaffold for medicinal chemists to develop new and potent biologically active molecules. The future in this area involves moving beyond its use as a simple amino acid analog and employing it as a core component in more complex drug designs.
Key strategies in this domain include:
Peptide Analogs: Incorporating this compound into peptide sequences can confer unique properties. The non-natural D-configuration can increase resistance to enzymatic degradation, thereby enhancing the peptide's half-life in biological systems. For instance, the related compound Fmoc-Nva-OH has been used to prepare peptide analogs with significantly increased potency compared to the native peptide. peptide.com This approach can be systematically applied to create more stable and effective peptide-based therapeutics.
Pharmacophore Conjugation: The conjugation of this compound with other known biologically active pharmacophores is a promising strategy. nih.gov This can lead to hybrid molecules with dual-action mechanisms or improved targeting capabilities. Research into conjugating amino acids with heterocyclic compounds like pyrazole or quinoline has shown success in creating potent inhibitors for various disease targets, a strategy directly applicable to this compound. nih.gov
Small Molecule Derivatives: The carboxylic acid and the protected amine group of this compound are ideal handles for chemical modification. Future work will likely focus on creating libraries of small molecule derivatives to screen for activity against a wide range of biological targets. This involves systematic modification of the norvaline side chain and the Z-group to optimize binding affinity, selectivity, and pharmacokinetic properties.
Exploration of Novel Therapeutic Targets Modulated by this compound
While the direct biological activities of this compound are still under broad investigation, research on its core structure, norvaline, has illuminated several promising therapeutic targets. Future exploration will focus on validating these targets and discovering new ones.
Arginase Inhibition in Neurodegenerative Diseases: A significant body of research highlights the role of L-norvaline as an arginase inhibitor. nih.govnih.gov Upregulated arginase activity is implicated in the pathology of Alzheimer's disease, and its inhibition has shown neuroprotective effects in preclinical models. nih.govnih.gov L-norvaline treatment in a transgenic mouse model of Alzheimer's disease was found to reverse cognitive decline, reduce beta-amyloidosis, and alleviate neuroinflammation. nih.govnih.gov This positions arginase as a prime therapeutic target for this compound derivatives, warranting further investigation into their potential for treating a range of neurodegenerative disorders.
Modulation of Translational Fidelity: The fidelity of protein synthesis is crucial for cellular health, and aminoacyl-tRNA synthetases (AARSs) play a key role in this process. Research has shown that the editing activity of leucyl-tRNA synthetase (LeuRS) is biologically essential to prevent the mis-incorporation of norvaline into proteins, particularly under conditions of oxygen deprivation in bacteria. nih.govresearchgate.net This identifies the editing site of LeuRS as a potential novel therapeutic target for developing antimicrobial agents that could exploit this mechanism.
| Therapeutic Target | Associated Disease Area | Key Research Findings |
|---|---|---|
| Arginase | Alzheimer's Disease & Neurodegeneration | Inhibition by L-norvaline reduces beta-amyloidosis, alleviates microgliosis, and reverses cognitive decline in animal models. nih.govnih.gov |
| Leucyl-tRNA Synthetase (LeuRS) Editing Site | Bacterial Infections | LeuRS editing prevents mis-incorporation of norvaline; targeting this site is a potential strategy for antimicrobial development. nih.govresearchgate.net |
Integration of this compound into Advanced Drug Delivery Systems
The therapeutic efficacy of a biologically active molecule is often dependent on its delivery to the right place, at the right time, and in the right concentration. Integrating this compound or its derivatives into advanced drug delivery systems is a critical future direction to overcome challenges such as poor solubility and biological barriers. nih.gov
Future research in this area will likely involve:
Nanoparticle Formulations: Encapsulating this compound-based drugs within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve their stability, solubility, and pharmacokinetic profile. osu.edu These systems can also be engineered for targeted delivery to specific tissues or cells, such as tumors or inflamed regions, thereby increasing efficacy and reducing off-target effects.
PEGylation: The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method to increase the half-life of therapeutic molecules. nih.gov This technology could be applied to this compound-based peptides or small molecules to reduce renal clearance and improve their duration of action.
Sustained-Release Depots: For chronic conditions, long-acting injectable or implantable formulations are highly desirable. nih.gov Future work could focus on developing biodegradable polymer-based depots that provide sustained release of a this compound therapeutic over weeks or months, improving patient compliance and providing stable therapeutic levels.
Computational Biology and Artificial Intelligence in this compound Research
The integration of computational biology and artificial intelligence (AI) is set to revolutionize the pace of drug discovery and development for molecules like this compound. uc.edu These in silico approaches allow for rapid, large-scale analysis that can guide and de-risk traditional laboratory research.
Key applications include:
Target Identification and Validation: AI algorithms can analyze vast multi-omics datasets (genomics, proteomics, etc.) to identify and validate novel therapeutic targets that may be modulated by this compound derivatives. uc.edu
Molecular Modeling and Simulation: Computational tools can model the interaction between this compound analogs and their biological targets at an atomic level. cornell.edu This allows for the prediction of binding affinity and the rational design of new molecules with improved potency and selectivity, significantly reducing the number of compounds that need to be synthesized and tested in the lab.
Predictive Modeling: Machine learning models can be trained to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of virtual this compound derivatives. This allows for the early-stage filtering of candidates that are unlikely to succeed, focusing resources on the most promising molecules.
Translational Research from Preclinical Findings to Clinical Potential
The ultimate goal of this compound research is to translate promising laboratory findings into clinically effective therapies. This requires a structured pathway from preclinical validation to human clinical trials.
The translational pathway for a this compound-based therapeutic would involve:
Advanced Preclinical Models: Building on initial findings, such as the Alzheimer's mouse model studies with L-norvaline, requires further validation in more complex and relevant animal models. nih.govnih.gov This step is crucial for confirming the mechanism of action and therapeutic potential.
Pharmacology and Toxicology Studies: A rigorous assessment of the compound's pharmacology and safety profile is necessary before it can be administered to humans. This involves detailed studies on how the drug acts in the body and at what levels it may become toxic.
Clinical Trial Design: The culmination of successful preclinical research is the design and execution of human clinical trials. This multi-phase process evaluates the safety, efficacy, and optimal use of the new therapeutic in patient populations.
| Phase | Key Activities | Objective |
|---|---|---|
| Preclinical Research | In vitro assays, mechanism of action studies, animal model testing (e.g., efficacy in disease models). | Demonstrate proof-of-concept and gather initial safety data. |
| IND-Enabling Studies | Good Laboratory Practice (GLP) toxicology, formulation development, chemistry, manufacturing, and controls (CMC). | Submit an Investigational New Drug (IND) application to regulatory authorities. |
| Phase I Clinical Trials | Testing in a small group of healthy volunteers. | Evaluate safety, determine a safe dosage range, and identify side effects. |
| Phase II Clinical Trials | Testing in a larger group of patients with the target disease. | Evaluate efficacy and further assess safety. |
| Phase III Clinical Trials | Large-scale testing in diverse patient populations. | Confirm effectiveness, monitor side effects, and compare to standard treatments. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for Z-D-Nva-OH, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key parameters include:
- Coupling Reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation.
- Temperature Control : Maintain 0–4°C during activation to minimize racemization.
- Resin Selection : Wang or Rink amide resin for C-terminal carboxylate or amide derivatives, respectively.
Optimization involves iterative adjustment of molar ratios (e.g., 3:1 excess of amino acid) and reaction time (monitored via Kaiser test). Reproducibility requires detailed documentation of solvent purity, stirring rates, and inert atmosphere conditions .
Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Primary Techniques :
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm backbone structure and stereochemistry.
- HPLC : C18 reverse-phase column (5 µm, 4.6 × 250 mm) with gradient elution (0.1% TFA in H2O/ACN) for purity assessment.
- Contradiction Resolution : Cross-validate with LC-MS (ESI+) for molecular weight confirmation and IR spectroscopy for functional group analysis. Discrepancies in H NMR splitting patterns may indicate rotameric equilibria; use variable-temperature NMR to resolve .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–10) and incubate this compound at 25°C, 37°C, and 60°C.
Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis.
Monitor degradation products via LC-MS and quantify using calibration curves.
- Critical Variables : Ionic strength, oxygen exposure, and light protection. Include triplicates and negative controls (e.g., inert argon atmosphere) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s conformational behavior?
- Methodological Answer :
- Step 1 : Compare molecular dynamics (MD) simulations (e.g., AMBER force field) with NMR-derived coupling constants.
- Step 2 : Adjust simulation parameters (e.g., solvation model, dielectric constant) to align with experimental conditions.
- Step 3 : Validate using 2D NOESY to identify through-space correlations missed in simulations. Publish raw trajectory data and force field adjustments in supplementary materials .
Q. What strategies are recommended for troubleshooting low yields in this compound coupling reactions?
- Methodological Answer :
- Diagnostic Workflow :
Byproduct Analysis : Use LC-MS to identify truncated sequences or deletion products.
Activation Efficiency : Test alternative coupling agents (e.g., HATU vs. DIC/HOBt).
Steric Hindrance : Introduce microwave-assisted synthesis (50°C, 20 min) or backbone protecting groups (e.g., Fmoc-D-Nva-OH with Alloc protection).
- Preventive Measures : Pre-activate carboxylates for 5–10 min before resin addition .
Q. How should researchers design a study to evaluate the impact of this compound’s stereochemical purity on biological activity?
- Methodological Answer :
- Experimental Framework :
Stereochemical Purity : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol).
Biological Assays : Test each enantiomer in dose-response assays (e.g., enzyme inhibition, cell viability).
Statistical Analysis : Use ANOVA to compare IC50 values, ensuring sample sizes ≥6 for power >0.4.
- Data Interpretation : Correlate enantiomeric excess (EE) with activity slopes; report confidence intervals and p-values .
Data Reporting and Reproducibility
Q. What are the minimum data requirements for publishing synthetic and analytical results on this compound?
- Methodological Answer :
- Essential Data :
- Synthesis : Detailed solvent volumes, reaction times, and purification methods (e.g., flash chromatography gradients).
- Characterization : Full NMR assignments (δ, multiplicity, integration), HPLC chromatograms (λ, retention time), and HR-MS data.
- Reproducibility : Adhere to Beilstein Journal guidelines: Provide step-by-step protocols in supplementary information and cite vendor-specific reagents (e.g., Sigma-Aldrich HOBt lot numbers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
